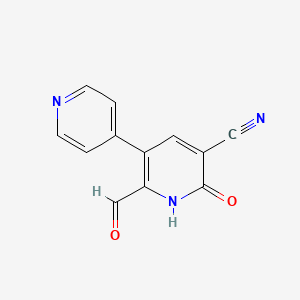

6-Formyl-2-oxo-5-pyridin-4-yl-1H-pyridine-3-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “6-Formyl-2-oxo-5-pyridin-4-yl-1H-pyridine-3-carbonitrile” is a complex organic molecule that contains several functional groups. It has a pyridine ring, which is a six-membered ring with one nitrogen atom, similar to benzene but with one carbon atom replaced by nitrogen . The presence of the formyl group (-CHO) and the carbonitrile group (-C≡N) suggest that this compound might have interesting chemical properties.

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the pyridine ring could contribute to its stability and solubility .Wissenschaftliche Forschungsanwendungen

Pharmaceutical Research

Milrinone Impurity 2 is a significant compound in pharmaceutical research. It is one of the related substances in Milrinone, an active pharmaceutical ingredient . The impurity profiling of drugs, including Milrinone and its related substances, is essential as per various regulatory requirements .

Quality Control in Drug Manufacturing

The compound is used in the quality control laboratories for the quantitative analysis of drugs . A method involving reverse-phase high-performance liquid chromatography (RP-HPLC) has been developed for the quantitative determination of related substances in Milrinone, including Milrinone Impurity 2 .

Method Validation in Drug Analysis

The RP-HPLC method used for the analysis of Milrinone and its related substances, including Milrinone Impurity 2, has been validated in terms of system suitability, specificity, linearity, range, accuracy, intermediate precision, and robustness . This validation process is crucial in ensuring the reliability of the analytical method used.

Stress Testing in Drug Development

In the drug development process, stress testing is performed to identify the degradation products and validate the stability-indicating power of analytical methods . Milrinone Impurity 2, being a related substance of Milrinone, plays a role in these stress tests.

Biological Safety Assessment

The qualification of impurities, including Milrinone Impurity 2, involves acquiring and evaluating data to establish the biological safety of an individual impurity . This process is vital in ensuring the safety of the drug for human consumption.

Regulatory Compliance

The presence and levels of impurities, including Milrinone Impurity 2, in active pharmaceutical ingredients like Milrinone, are subject to regulation by authorities like the International Council for Harmonisation (ICH), US Food and Drug Administration (US-FDA), and European Medicines Agency (EMA) . Therefore, the compound plays a role in ensuring regulatory compliance in drug manufacturing.

Wirkmechanismus

- By inhibiting PDE-III, Milrinone Impurity 2 increases intracellular cAMP levels, leading to positive inotropic (increased contractility), positive lusitropic (enhanced relaxation), and vasodilatory effects .

- The net effect is an influx of calcium ions (Ca²⁺) into muscle cells, leading to improved contractility and relaxation of cardiac muscle fibers .

- Downstream effects include increased calcium availability, enhanced contractile force, and improved relaxation .

- Close monitoring is essential during administration due to potential cardiac events, including ventricular arrhythmias .

- It helps manage acute decompensated heart failure by enhancing the heart’s pumping ability and reducing symptoms like shortness of breath and fatigue .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Eigenschaften

IUPAC Name |

6-formyl-2-oxo-5-pyridin-4-yl-1H-pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7N3O2/c13-6-9-5-10(8-1-3-14-4-2-8)11(7-16)15-12(9)17/h1-5,7H,(H,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTXLYSCLFULIJI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=C(NC(=O)C(=C2)C#N)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Formyl-2-oxo-5-pyridin-4-yl-1H-pyridine-3-carbonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-[2-(2-Mercaptoethoxy)ethoxy]ethoxy]acetic Acid](/img/structure/B568881.png)

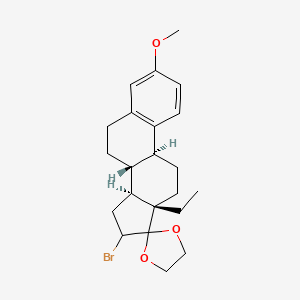

![(8R,9S,14S,17S)-13-Ethyl-3-methoxy-1,4,6,7,8,9,11,12,14,17-decahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B568889.png)